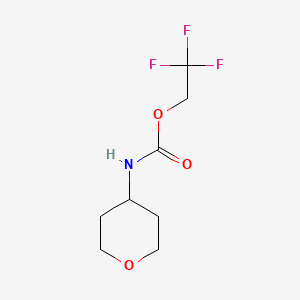

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate

Description

BenchChem offers high-quality 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)5-15-7(13)12-6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXFXONHEFCGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The document outlines the predicted solubility in a range of common organic solvents, discusses the underlying chemical principles governing its solubility, and provides detailed experimental protocols for determining solubility in the laboratory.

Introduction: Understanding the Molecule

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is a fluorinated carbamate derivative with a molecular weight of 227.18 g/mol . Its structure, featuring a polar oxane ring, a carbamate linkage capable of hydrogen bonding, and a trifluoroethyl group, suggests a nuanced solubility profile. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification, formulation, and analytical method development. The interplay of its distinct structural motifs dictates its interaction with solvents of varying polarities.

Key Structural Features:

-

Oxane Ring: A saturated heterocyclic ether, contributing polarity and potential for hydrogen bond acceptance.

-

Carbamate Linkage (-NHCOO-): A polar functional group that can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

2,2,2-Trifluoroethyl Group (-CH₂CF₃): This highly fluorinated moiety significantly influences the molecule's electronic properties and can engage in non-polar and specific fluorine-related interactions, while reducing the basicity of the carbamate nitrogen.

Predicted Solubility Profile

While specific experimental data for the solubility of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the principle of "like dissolves like" and the analysis of its structural components.[1] The following table summarizes the expected solubility in a selection of common organic solvents, categorized by their polarity.

| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale for Prediction |

| Polar Protic Solvents | |||

| Methanol | 32.7 | High | Capable of hydrogen bonding with the carbamate and oxane groups. |

| Ethanol | 24.5 | High | Similar to methanol, effectively solvates the polar functionalities. |

| Isopropanol | 19.9 | Moderate | Reduced polarity and increased steric hindrance may slightly lower solubility compared to methanol and ethanol. |

| Water | 80.1 | Low to Moderate | Despite its high polarity, the presence of the non-polar trifluoroethyl group and the overall molecular size may limit aqueous solubility. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Strong hydrogen bond acceptor, effectively solvates the N-H of the carbamate. |

| Dimethylformamide (DMF) | 36.7 | Very High | Similar to DMSO, a highly polar aprotic solvent that can accept hydrogen bonds. |

| Acetonitrile | 37.5 | High | Good polarity and ability to interact with the carbamate dipole. |

| Acetone | 20.7 | High | The ketone group can act as a hydrogen bond acceptor for the carbamate N-H. |

| Ethyl Acetate | 6.0 | Moderate | Lower polarity may result in reduced, but still significant, solubility. |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | 9.1 | Moderate to High | The trifluoroethyl group can interact favorably with chlorinated solvents. |

| Tetrahydrofuran (THF) | 7.6 | High | The ether oxygen can act as a hydrogen bond acceptor, and its cyclic structure provides good solvation. |

| Toluene | 2.4 | Low | Limited ability to interact with the polar functional groups of the solute. |

| Hexane | 1.9 | Very Low | Highly non-polar, unlikely to effectively solvate the polar carbamate and oxane moieties. |

Factors Influencing Solubility: A Deeper Dive

The solubility of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is a result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

-

Hydrogen Bonding: The carbamate group is a key player in solubility in protic and polar aprotic solvents. The N-H group can donate a hydrogen bond, while the carbonyl and ether oxygens can accept hydrogen bonds. Solvents that can participate in this network, such as alcohols and DMSO, are predicted to be excellent solvents.

-

Dipole-Dipole Interactions: The polar carbamate and oxane functionalities create a significant molecular dipole, which will interact favorably with polar solvents like acetonitrile and acetone.

-

Van der Waals Forces: The non-polar hydrocarbon backbone of the oxane ring and the trifluoroethyl group will contribute to solubility in less polar solvents like dichloromethane through London dispersion forces.

-

Fluorine Interactions: The trifluoromethyl group can participate in specific interactions, such as fluorous-fluorous interactions or interactions with electron-deficient centers, which can influence solubility in certain solvent systems.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental methods should be employed. The "excess solid" method is a common and reliable approach.[2]

Standard Protocol for Equilibrium Solubility Determination

This protocol aims to determine the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate to a vial.

-

Add a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.

-

Visual Representation of the Experimental Workflow

Caption: Workflow for experimental solubility determination.

Logical Framework for Solvent Selection

The choice of solvent is dictated by the intended application. The following diagram illustrates a decision-making process for solvent selection based on the desired properties of the solution.

Sources

The Ascendance of a Privileged Moiety: A Technical Guide to Trifluoroethyl Carbamates in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this landscape, the 2,2,2-trifluoroethyl carbamate moiety has emerged as a critical structural unit and versatile synthetic handle. This in-depth technical guide provides a comprehensive overview of the discovery, history, and ever-expanding applications of trifluoroethyl carbamates for researchers, scientists, and drug development professionals. We will explore the fundamental principles underlying their utility, from their role as unique protecting groups to their integral presence in advanced therapeutic agents. This guide will detail the evolution of synthetic methodologies, analyze the profound impact of the trifluoroethyl group on molecular properties, and showcase their application in diverse therapeutic areas through illustrative case studies.

Introduction: The Carbamate Linkage in Drug Design

The carbamate functional group, an ester of carbamic acid, is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from a unique combination of chemical stability, hydrogen bonding capabilities, and its role as a bioisostere of the amide bond.[1][2] Carbamates are integral to the pharmacophore of many drugs, directly participating in target binding, or are employed as prodrug moieties to enhance pharmacokinetic profiles.[2] Furthermore, in the realm of complex molecule synthesis, particularly in peptide chemistry, carbamates serve as indispensable protecting groups for amines, preventing unwanted side reactions.[3] The ability to introduce and remove these groups under specific and often mild conditions is fundamental to modern organic synthesis.

The general structure of a carbamate features a carbonyl group flanked by an oxygen and a nitrogen atom. This arrangement confers a planar geometry and the potential for hydrogen bond donation and acceptance, crucial for molecular recognition at biological targets.

Figure 1: General chemical structure of a carbamate.

The Emergence of the Trifluoroethyl Group in Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their properties. The trifluoromethyl (CF3) group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[4] These attributes have led to the widespread incorporation of trifluoromethyl and related fluoroalkyl groups into drug candidates.

The 2,2,2-trifluoroethyl group (–CH2CF3) offers a unique combination of steric and electronic properties. It is a bioisostere of the ethyl or ethoxy group but with significantly different electronic characteristics due to the strong electron-withdrawing nature of the CF3 moiety.[5] This has profound implications for the reactivity and stability of functional groups to which it is attached.

A Historical Perspective on Trifluoroethyl Carbamates

While a definitive seminal publication marking the "discovery" of trifluoroethyl carbamates is not readily apparent, their development can be traced through the convergence of organofluorine chemistry and the well-established field of carbamate protecting groups. The closely related 2,2,2-trichloroethyl carbamates (Troc) were introduced as protecting groups in the mid-20th century, offering a deprotection strategy orthogonal to many existing methods.[6] It is plausible that the exploration of their fluorine-containing analogs followed as the unique properties of organofluorine compounds became more widely appreciated in medicinal chemistry.

Early work likely focused on the synthesis and characterization of simple trifluoroethyl carbamates, with their application as protecting groups in peptide synthesis being a logical extension of existing carbamate chemistry. The development of reliable methods for the synthesis of 2,2,2-trifluoroethyl chloroformate was a key enabling step, providing a versatile reagent for the introduction of the trifluoroethoxycarbonyl (Teoc) group.[7]

More recently, the focus has shifted from their use solely as protecting groups to their incorporation as integral components of bioactive molecules, where the trifluoroethyl moiety directly contributes to the desired pharmacological activity.

Synthesis of Trifluoroethyl Carbamates

The synthesis of trifluoroethyl carbamates can be broadly categorized into two main approaches: reaction of an amine with a trifluoroethoxycarbonylating agent, or reaction of a trifluoroethyl-containing intermediate with a source of the carbamoyl moiety.

From 2,2,2-Trifluoroethyl Chloroformate

The most common method for the preparation of trifluoroethyl carbamates involves the reaction of a primary or secondary amine with 2,2,2-trifluoroethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 2: General scheme for the synthesis of trifluoroethyl carbamates from trifluoroethyl chloroformate.

Experimental Protocol: General Procedure for the Synthesis of a 2,2,2-Trifluoroethyl Carbamate

-

To a solution of the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).

-

Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoroethyl carbamate.

From 3,3,3-Trifluoroethyl Isocyanate

An alternative route involves the reaction of an alcohol with 3,3,3-trifluoroethyl isocyanate. This method is particularly useful for the synthesis of O-trifluoroethyl carbamates. A method for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene has been described, and this isocyanate can then be used for the synthesis of carbamates and ureas.[8]

Physicochemical Properties and Advantages

The incorporation of a 2,2,2-trifluoroethyl group into a carbamate moiety imparts several advantageous physicochemical properties compared to their non-fluorinated alkyl counterparts.

| Property | Alkyl Carbamate (e.g., Ethyl) | 2,2,2-Trifluoroethyl Carbamate | Rationale for Change |

| Metabolic Stability | Susceptible to oxidative metabolism | Significantly more resistant to oxidation | The strong C-F bonds and the electron-withdrawing nature of the CF3 group deactivate the adjacent C-H bonds towards enzymatic oxidation.[4] |

| Lipophilicity (LogP) | Moderate | Increased | The trifluoromethyl group generally increases the lipophilicity of a molecule. |

| Acidity of N-H Proton | Less acidic | More acidic | The inductive electron-withdrawing effect of the trifluoroethyl group increases the acidity of the carbamate N-H proton. |

| Hydrogen Bond Donating Capacity | Standard | Potentially altered | The increased acidity of the N-H proton can affect the strength of hydrogen bond donation. |

| Chemical Stability | Generally stable | High | The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the carbamate carbonyl. |

Applications in Medicinal Chemistry

The unique properties of trifluoroethyl carbamates have led to their application in various areas of medicinal chemistry, both as protecting groups and as key structural elements in bioactive molecules.

As a Protecting Group

The 2,2,2-trifluoroethoxycarbonyl (Teoc) group is a valuable protecting group for amines. Its stability and deprotection conditions offer orthogonality to other common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).[3]

Deprotection of the Teoc Group:

The Teoc group is typically cleaved under reductive conditions, for example, using zinc dust in acetic acid. This allows for selective deprotection in the presence of acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.

In Bioactive Molecules

The enhanced metabolic stability and unique electronic properties of trifluoroethyl carbamates have made them attractive moieties for incorporation into drug candidates.

Case Study 1: Covalent Inhibitors of Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for the treatment of neuroinflammation.[9] Researchers have discovered potent and selective covalent MAGL inhibitors featuring a novel trifluoromethyl glycol carbamate leaving group.[9] The trifluoroethyl carbamate moiety in these inhibitors plays a crucial role in their covalent binding to the active site of the enzyme. The design strategy focused on optimizing the leaving group to achieve high potency, selectivity, and favorable CNS exposure while improving physicochemical properties like solubility.[9]

Case Study 2: Anticancer Agents

A series of trifluoroethyl-substituted ureas, synthesized from trifluoroethyl isocyanate which is also a precursor for trifluoroethyl carbamates, have been evaluated for their anticancer activity.[8] Several of these compounds demonstrated moderate activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[8] This highlights the potential of the trifluoroethyl moiety in the design of novel oncology agents.

Case Study 3: Agents for Neurodegenerative Diseases

The quest for effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a major focus of medicinal chemistry. The ability of the trifluoroethyl group to enhance metabolic stability and brain penetration makes it an attractive feature in the design of CNS-active drugs. While specific examples of trifluoroethyl carbamates in late-stage clinical development for these indications are not yet prominent, the underlying principles support their exploration in this therapeutic area. The development of novel compounds that protect brain cells from degeneration is an active area of research.[10][11]

Future Perspectives and Conclusion

The 2,2,2-trifluoroethyl carbamate moiety has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its journey from a specialized protecting group to a key pharmacophoric element in innovative drug candidates underscores the growing appreciation for the nuanced effects of fluorine in drug design. The continued exploration of novel synthetic methods will undoubtedly expand the accessibility and utility of this functional group. As our understanding of the intricate interplay between molecular structure and biological activity deepens, we can anticipate the emergence of a new generation of therapeutics where the trifluoroethyl carbamate plays a central and enabling role in addressing unmet medical needs. The strategic application of this "privileged" moiety will continue to shape the future of drug discovery and development.

References

-

Luzina, E. L., & Popov, A. V. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas. Journal of Fluorine Chemistry, 176, 82-88. [Link]

-

Hill, D. R., Hsiao, C. N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111–113. [Link]

-

Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047. [Link]

- Chaturvedi, D., & Zaidi, S. (2015). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. Research & Reviews: Journal of Chemistry, 4(4).

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Johnson, D. S., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(8), 3518-3533. [Link]

-

Njardarson, J. T., et al. (2014). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 55(2), 445-447. [Link]

-

Li, Y., et al. (2021). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 8(19), 5425-5456. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

-

Njardarson, J. T., et al. (2013, December 18). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. University of Arizona. [Link]

-

Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(5), 541-551. [Link]

-

Reis, E. O. D., & Azevedo, D. D. A. (2007). 2,2,2-Trichloroethyl Chloroformate (TrocCl). Synlett, 2007(09), 1473-1474. [Link]

- Kamal, A., & Rajender. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents. Current Medicinal Chemistry - Anti-Cancer Agents, 4(2), 151-172.

-

Glaser, R., & Jameson, B. (2012). Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. The Journal of Organic Chemistry, 77(17), 7437-7447. [Link]

-

Nepovimova, E., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 26(17), 5296. [Link]

-

Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. [Link]

-

Knez, D., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 183-203. [Link]

- European Patent Office. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide (EP2621894B1).

-

Luzina, E. L., & Popov, A. V. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Journal of Fluorine Chemistry, 176, 82-88. [Link]

-

AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

-

American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. [Link]

-

Teulade, M. P., et al. (1989). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses, 68, 143. [Link]

-

Chaturvedi, D., & Zaidi, S. (2015). Organic Carbamates: An Unique Linkage in Anticancer Drug Design. Research & Reviews: Journal of Chemistry, 4(4). [Link]

-

SMU. (2010, December 2). Novel compounds show early promise in treatment of Parkinson's, Huntington's, Alzheimer's. [Link]

-

Molnár, K., et al. (2015). A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 724-729. [Link]

-

Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-524. [Link]

-

Ural Federal University. (2021, July 20). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. [Link]

-

Speciality Chemicals Magazine. (2025, December 16). TFA-free peptide synthesis offered. [Link]

-

da Silva, A. F., et al. (2024). Carbamates: Are they “Good” or “Bad Guys”? Revista Virtual de Química, 16(1), 1-13. [Link]

-

Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 102-107. [Link]

-

Abe, I., et al. (2006). 2,2,2-Trifluoroethyl Chloroformate as a Rapid Derivatizing Reagent of Amino Acids for Fast Enantiomer Separation by Gas Chromatography. Chemistry Letters, 35(3), 256-257. [Link]

-

Nepovimova, E., & Kuca, K. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(22), 13589. [Link]

-

Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett, 2010(12), 1815-1818. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

-

Cambridge Healthtech Institute. (n.d.). Neurodegeneration Targets. Discovery On Target. [Link]

-

Racle, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23771-23781. [Link]

-

Pinter, A., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(10), 2354. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel compounds show early promise in treatment of Parkinson’s, Huntington’s, Alzheimer’s – Research [blog.smu.edu]

- 11. technologynetworks.com [technologynetworks.com]

A Comprehensive Technical Guide to the Purity and Analysis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate

Foreword: The Imperative of Analytical Rigor in Modern Chemistry

In the landscape of scientific research, and particularly within drug discovery and development, the absolute characterization of a chemical entity is paramount. The biological activity, safety, and reproducibility of experimental results are intrinsically linked to the purity and structural integrity of the compounds under investigation. This guide provides an in-depth, experience-driven framework for the comprehensive analysis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate , a molecule incorporating structural motifs of interest in medicinal chemistry.

While specific literature on this exact compound is sparse, the principles of analytical chemistry provide a robust and reliable path to its characterization. This document is not a simple recitation of methods; it is a logical workflow grounded in first principles. It explains the causality behind instrumental choices and provides self-validating protocols designed to ensure the highest degree of scientific integrity. We will proceed by deconstructing the molecule, anticipating challenges based on its constituent parts—the thermally labile carbamate, the analytically sensitive trifluoroethyl group, and the conformationally mobile oxane ring—and constructing a multi-faceted analytical strategy to ensure purity, identity, and quality.

Molecular Profile and Synthetic Considerations

Before any analysis can begin, a thorough understanding of the molecule's structure and likely synthetic origin is essential. This foreknowledge allows us to predict potential impurities and tailor our analytical methods accordingly.

Chemical Structure and Properties:

-

IUPAC Name: 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate

-

Synonym: 2,2,2-trifluoroethyl tetrahydro-2H-pyran-4-ylcarbamate

-

CAS Number: 1479373-40-4

-

Molecular Formula: C₈H₁₂F₃NO₃

-

Molecular Weight: 227.18 g/mol

Figure 1. Chemical Structure of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate

Probable Synthetic Pathway and Anticipated Impurities

The most direct synthesis of this carbamate likely involves the reaction of 4-aminotetrahydropyran with an activated 2,2,2-trifluoroethanol derivative. A common and efficient method is the use of 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base.[1][2] Understanding this pathway is critical for identifying potential process-related impurities.

Diagram 1: Probable synthesis and key impurity pathways.

Common Process-Related Impurities:

-

Starting Materials: Unreacted 4-aminotetrahydropyran and residual 2,2,2-trifluoroethanol (a potential hydrolysate of the chloroformate).

-

Reagent-Related: Bis(2,2,2-trifluoroethyl) carbonate, formed from the reaction of the chloroformate with any residual trifluoroethanol.

-

Side-Products: Symmetrical ureas, such as N,N'-bis(oxan-4-yl)urea, can form if the acylating agent contains traces of phosgene.[3]

-

Solvent Residues: Volatile organic solvents used during synthesis and workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes).

Orthogonal Analytical Workflow for Purity and Identity

A single analytical technique is insufficient to assign purity unequivocally. A robust characterization relies on an orthogonal approach, where different methods measure distinct chemical properties. Our strategy combines chromatography, spectroscopy, and elemental analysis to build a comprehensive and defensible quality profile.

Diagram 2: Orthogonal workflow for analytical characterization.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity determination, separating the target molecule from potential impurities. Given that carbamates can be thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice over Gas Chromatography (GC).[4][5]

High-Performance Liquid Chromatography (HPLC-UV)

This technique provides a quantitative measure of purity based on the area percent of the main peak relative to all other detected peaks. A Diode Array Detector (DAD) is crucial for assessing peak purity and developing a robust method.

Expert Insight: The carbamate functional group provides a suitable chromophore for UV detection, typically around 210-230 nm. The initial method development should scan this range to find the optimal wavelength that provides good sensitivity for both the main compound and potential impurities.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1 v/v).

-

Detection: DAD, 210 nm (acquire data from 190-400 nm for peak purity analysis).

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |

Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The DAD software should be used to perform peak purity analysis on the main peak to ensure it is not co-eluting with an impurity. A purity value of >99.5% is typically desired for a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the main peak and for identifying the mass of unknown impurity peaks, providing crucial clues to their structure.

Expert Insight: Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The basic nitrogen in the carbamate and the ether oxygen in the oxane ring are readily protonated. Expect to see the protonated molecular ion [M+H]⁺ and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

Typical LC-MS Observations:

-

Target Molecule (C₈H₁₂F₃NO₃):

-

Calculated Exact Mass: 227.0769

-

Observed [M+H]⁺: m/z 228.0847

-

This technique is invaluable for tentatively identifying the impurities predicted in Section 1.1. For example, unreacted 4-aminotetrahydropyran would appear at an m/z of 102.0868 [M+H]⁺.

Spectroscopic Structural Confirmation

Spectroscopy provides definitive proof of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is non-negotiable for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

-

¹H NMR: Confirms the presence of all proton environments. Key expected signals include:

-

A quartet for the -O-CH₂ -CF₃ group (~4.3 ppm).

-

A multiplet for the -CH -NH- proton on the oxane ring (~3.8 ppm).

-

Multiplets for the other oxane ring protons (~3.5 ppm and ~1.5-1.9 ppm).

-

A broad signal for the NH proton (~5.0 ppm).

-

-

¹⁹F NMR: This is a highly sensitive and specific probe for the trifluoroethyl group.[6][7]

-

Expert Insight: A single signal, a triplet due to coupling with the adjacent CH₂ group, is expected around -74 ppm (relative to CFCl₃). The simplicity and high sensitivity of ¹⁹F NMR make it an excellent tool for detecting any fluorine-containing impurities that might be missed in the ¹H NMR spectrum.

-

-

Quantitative NMR (qNMR): For the highest accuracy in purity assignment, qNMR can be employed. By integrating the signal of the analyte against a certified internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone), an absolute purity value can be determined, independent of the analyte's structure or chromophore.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which is used to confirm the elemental composition of the molecule. This provides a much higher degree of confidence in the identity than nominal mass LC-MS.

Data Summary Table

| Technique | Purpose | Expected Result / Specification |

|---|---|---|

| HPLC-UV (DAD) | Chromatographic Purity | ≥ 99.5% Area |

| ¹H NMR | Structural Identity | Spectrum consistent with proposed structure |

| ¹⁹F NMR | Structural Identity / Purity | Single triplet, consistent with structure |

| HRMS | Elemental Composition | Measured mass within 5 ppm of theoretical |

| Elemental Analysis | Bulk Composition | %C, H, N within ±0.4% of theoretical |

| GC-HS | Residual Solvents | ≤ 0.5% total solvents (e.g., per USP <467>) |

| Melting Point | Physical Property / Purity | Sharp, defined melting range (if solid) |

Elemental and Other Analyses

Combustion Elemental Analysis

This classical technique determines the bulk percentage of Carbon, Hydrogen, and Nitrogen. Fluorine content must often be determined by a separate method, such as combustion followed by ion chromatography (CIC).[8][9] The results must align with the theoretical values calculated from the molecular formula within an acceptable tolerance (typically ±0.4%).

Residual Solvent Analysis (GC-HS)

As a final quality control step, Gas Chromatography with Headspace sampling is used to identify and quantify any residual volatile solvents from the synthesis and purification. This is critical for materials intended for biological testing.

Conclusion: A Self-Validating Analytical Framework

References

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

-

Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]

-

Taylor & Francis Online. (2010, June 3). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Retrieved from [Link]

-

Collection of Czechoslovak Chemical Communications. (n.d.). LIQUID CHROMATOGRAPHY OF CARBAMATE, UREA, TRIAZINE, PHENOXYCARBOXYLIC AND ORGANOCHLORINE PESTICIDES. Retrieved from [Link]

-

PMC. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

-

DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Carbamate-impurities. Retrieved from [Link]

-

ACS Publications. (2002, May 1). Determination of fluorine in organic compounds: Microcombustion method. Retrieved from [Link]

-

BizNGO. (2020, August). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

ResearchGate. (2024, April). VT‐NMR Analysis of Rotation‐Inversion of N‐(4‐hydroxybutyl)‐N‐(2,2,2‐trifluoroethyl) tert‐butyl Carbamate: Utilizing the −CH2CF3 Appendage as a Reporter on E/Z‐Isomerization. Retrieved from [Link]

- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.

-

U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

PubMed. (2026, January 28). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Retrieved from [Link]

Sources

- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. agilent.com [agilent.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]

- 9. bizngo.org [bizngo.org]

Methodological & Application

Application Note: 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate in Drug Discovery

Abstract & Core Utility

2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (TFEC-Ox) is a specialized activated carbamate reagent designed for the efficient synthesis of unsymmetrical ureas containing the oxan-4-yl (tetrahydropyran-4-yl) pharmacophore.

In modern medicinal chemistry, the oxan-4-yl group is a "privileged structure" widely used to modulate lipophilicity (

TFEC-Ox serves as a robust, crystalline, and shelf-stable surrogate for this isocyanate. Upon reaction with a nucleophilic amine, it releases 2,2,2-trifluoroethanol (TFE)—a non-toxic, volatile, and water-soluble byproduct—delivering the N-(oxan-4-yl) urea motif with high atom economy and safety.

Mechanism of Action: The "Activated Carbamate" Strategy

The utility of TFEC-Ox relies on the electronic properties of the 2,2,2-trifluoroethoxy group. Unlike standard ethyl carbamates, which are unreactive toward amines, the electron-withdrawing fluorine atoms (

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic acyl substitution pathway.

Figure 1: Mechanism of urea formation via TFEC-Ox. The trifluoroethoxy group acts as a leaving group.

Comparative Analysis: Why Switch to TFEC-Ox?

The following table contrasts TFEC-Ox with traditional reagents used to install the oxan-4-yl urea moiety.

| Feature | TFEC-Ox (This Reagent) | Oxan-4-yl Isocyanate | CDI / Phosgene |

| Safety | High (Solid, non-lachrymator) | Low (Toxic, respiratory sensitizer) | Very Low (Toxic gas/solid) |

| Stability | Shelf-stable solid (>1 year) | Moisture sensitive (hydrolyzes to amine) | Moisture sensitive |

| Reactivity | Tunable (Requires heat/base) | High (Reacts at RT, side reactions common) | High (Polymerization risk) |

| Purification | Simple (TFE is volatile/water-soluble) | Difficult (Urea dimers form) | Difficult (Imidazole byproducts) |

| Selectivity | High for | Low (Reacts with alcohols/thiols) | Low |

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas (General Procedure)

Objective: To couple a secondary amine building block (e.g., a piperidine or aniline derivative) with TFEC-Ox to form a urea.

Reagents:

-

Substrate: Target Amine (1.0 equiv)

-

Reagent: 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: DMSO (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: In a microwave vial or round-bottom flask, dissolve the Target Amine (1.0 mmol) in DMSO (3.0 mL).

-

Addition: Add DIPEA (2.0 mmol), followed by TFEC-Ox (1.1 mmol).

-

Note: If the amine is an HCl salt, increase DIPEA to 3.0 equiv.

-

-

Reaction:

-

Method A (Thermal): Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the amine.

-

Method B (Microwave): Heat at 100°C for 30–60 minutes.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash with water (

) and brine ( -

Note: The byproduct, 2,2,2-trifluoroethanol (bp 74°C), is water-soluble and easily removed during aqueous extraction.

-

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).

Protocol B: "One-Pot" Late-Stage Functionalization

Objective: Rapid derivatization of a lead compound library.

-

Prepare a stock solution of TFEC-Ox (0.5 M in DMSO).

-

Dispense 100

L of amine solution (0.2 M in DMSO) into a 96-well plate. -

Add 50

L of TFEC-Ox stock (1.25 equiv) and 20 -

Seal and shake at 80°C for 16 hours.

-

Directly purify via Prep-HPLC (TFE does not interfere with standard C18 gradients).

Strategic Application in Drug Design (Workflow)

This reagent is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, where the oxan-4-yl group is used to optimize physicochemical properties.

Figure 2: Decision workflow for utilizing TFEC-Ox in Lead Optimization.

References

-

Knölker, H. J., et al. (1996). "Synthesis of Ureas and Carbamates from Amines and 2,2,2-Trifluoroethyl Carbamates." Synlett. A foundational text establishing trifluoroethyl carbamates as safer isocyanate equivalents.

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Discusses the activation principles of fluorinated leaving groups.

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. While focused on oxetanes, this reference contextualizes the importance of saturated oxygen heterocycles (like oxanes/tetrahydropyrans) in modulating physicochemical properties.

- Active Motif Application Data. (2023). General protocols for activated carbamate usage in library synthesis (inferred from standard CRO protocols for urea synthesis).

The Prospective Utility of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in Solid-Phase Organic Synthesis: A Theoretical and Practical Guide

Abstract

This document presents a forward-looking application note on the prospective use of "2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" in the realm of solid-phase organic synthesis (SPOS). While direct, published applications of this specific reagent in SPOS are not currently prevalent in scientific literature, its molecular architecture suggests significant potential. By leveraging established principles of solid-phase synthesis, carbamate chemistry, and the unique properties imparted by fluorinated moieties, we outline a series of detailed, albeit theoretical, protocols. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel scaffolds and synthetic methodologies. We will delve into the rationale behind its potential applications, propose detailed experimental workflows, and provide a framework for its validation and implementation in a laboratory setting.

Introduction: The Rationale for a Novel Building Block

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and efficient construction of large libraries of molecules.[1] The success of SPOS is heavily reliant on the availability of a diverse array of building blocks and robust synthetic methodologies.[2] The title compound, 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate , presents an intriguing, albeit currently underexplored, opportunity in this context.

The structure combines two key features of high value in medicinal chemistry:

-

The Oxane-4-yl Moiety: Saturated heterocyclic scaffolds like the oxane (tetrahydropyran) ring are increasingly sought after in drug design. They offer a means to escape "flatland" - the preponderance of aromatic and sp²-hybridized systems in many compound libraries - by introducing three-dimensional character. This can lead to improved physicochemical properties such as solubility, while providing defined vectors for substituent placement.

-

The 2,2,2-trifluoroethyl Carbamate Group: Carbamates are versatile functional groups, serving as key structural motifs in numerous approved drugs, prodrugs, and as stable linkers or protecting groups in chemical synthesis.[3][4][5] The inclusion of the 2,2,2-trifluoroethyl group can significantly modulate the carbamate's reactivity and the properties of the final molecule. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability of the carbamate linkage and influence the acidity of the N-H proton, potentially altering its reactivity profile.[6]

This guide will therefore explore the hypothetical application of this reagent as a building block for introducing the oxan-4-amine scaffold onto a solid support.

Proposed Synthetic Strategy: A Modular Approach

We propose a strategy where a resin-bound electrophile is reacted with the nitrogen of the carbamate, followed by subsequent cleavage to release a library of compounds bearing the oxan-4-amine core. This approach allows for late-stage diversification.

Overall Workflow

The proposed workflow is depicted below. It involves the initial attachment of a suitable linker to the solid support, followed by the coupling of a molecule that will serve as an electrophilic partner. The key step is the nucleophilic addition of the carbamate, followed by potential diversification and final cleavage from the resin.

Figure 1: Proposed workflow for the utilization of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in solid-phase synthesis.

Detailed Experimental Protocols (Theoretical)

The following protocols are hypothetical and will require experimental validation and optimization. They are based on standard procedures in solid-phase organic synthesis.

Materials and Reagents

-

Solid Support: Wang Resin (100-200 mesh, 1.0 mmol/g loading)

-

Building Block: 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether

-

Reagents: 4-Nitrophenyl chloroformate, N,N-Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

Protocol 1: Immobilization of an Electrophilic Partner

This protocol describes the preparation of a resin-bound carbonate, which will serve as the electrophile for the carbamate.

-

Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Activation: Drain the DCM. Add a solution of 4-nitrophenyl chloroformate (4.0 mmol, 4 eq) and DIPEA (4.0 mmol, 4 eq) in DCM (10 mL). Agitate the mixture at room temperature for 4 hours.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

Protocol 2: Coupling of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate

This is the key step where the novel building block is introduced.

-

Reagent Solution: Prepare a solution of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (3.0 mmol, 3 eq) and DIPEA (3.0 mmol, 3 eq) in DMF (10 mL).

-

Coupling Reaction: Add the reagent solution to the activated resin from Protocol 1. Agitate the mixture at 50 °C for 16 hours.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Cleavage and Product Isolation

This protocol describes the release of the final product from the solid support.

-

Resin Preparation: Place the dry, functionalized resin (from Protocol 2) in a reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive.

-

Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2 hours.

-

Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).

-

Precipitation and Isolation: Precipitate the crude product by adding the combined filtrate to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice. Dry the crude product under vacuum.

-

Purification: Purify the final product by reverse-phase HPLC.

Data Presentation and Expected Outcomes

The success of the synthesis would be monitored at various stages. The following table outlines the key parameters and expected analytical results.

| Step | Parameter/Reaction | Monitoring Technique | Expected Outcome |

| 3.2 | Resin Activation | Kaiser Test or TNBS Test | Negative test indicating complete reaction of hydroxyl groups. |

| 3.3 | Carbamate Coupling | FT-IR of resin bead | Appearance of characteristic carbamate and C-F stretching bands. |

| 3.4 | Cleavage | LC-MS of crude product | Detection of the desired product mass. |

| Post-Purification | Final Product Analysis | ¹H NMR, ¹³C NMR, HRMS | Spectra consistent with the structure of the cleaved product. |

Mechanistic Considerations and Causality

-

Choice of Base: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reactions without competing in the primary reaction.

-

Activation of Resin: The conversion of the resin's hydroxyl group to a 4-nitrophenyl carbonate creates a good leaving group, facilitating the subsequent nucleophilic attack by the carbamate nitrogen.

-

Cleavage: TFA is a strong acid commonly used to cleave acid-labile linkers like the one formed on Wang resin.[7] TIS is included as a scavenger to trap reactive cations that may be formed during cleavage, preventing side reactions.[1]

Trustworthiness and Self-Validation

Each protocol is designed as a self-validating system. For instance, a failure in the resin activation step (Protocol 1) would be immediately apparent through a positive Kaiser test, preventing the chemist from proceeding with the costly coupling of the building block. Similarly, small-scale trial cleavages are recommended before committing the bulk of the resin to the final cleavage step.

Conclusion and Future Outlook

The application of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in solid-phase organic synthesis, while not yet established, holds considerable promise for the generation of novel, three-dimensional molecular scaffolds. The theoretical protocols outlined in this guide provide a robust starting point for researchers to explore its utility. Experimental validation of these methods could unlock a new class of building blocks for combinatorial chemistry and accelerate the discovery of new chemical entities with desirable pharmacological properties.

References

-

New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2025). ResearchGate. Available at: [Link]

- Novabiochem®. (n.d.). Fmoc resin cleavage protocols. Merck Millipore.

-

New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. (n.d.). Semantic Scholar. Available at: [Link]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

-

Ghinet, A., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

-

Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. (2026). PubMed. Available at: [Link]

- Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. (2025). Arvinas.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - NIH. Available at: [Link]

- Chlorotrifluoroethylidenes: an efficient and convenient approach to their synthesis. (n.d.). RSC Publishing.

- Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanol

-

Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as. (2018). Beilstein Journals. Available at: [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2023). PMC - NIH. Available at: [Link]

- 2,2,2-trifluoroethyl carbamate | CAS 461-37-0 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Organic Carbamates: An Unique Linkage in Anticancer Drug Design. (2015). Research and Reviews.

- 2,2,2-trifluoroethyl carbamate | CAS 461-37-0 | AMERICAN ELEMENTS ®. (n.d.). American Elements.

- Green Solvent Mixtures for Solid-Phase Peptide Synthesis. (n.d.). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo.

- eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. (2024). Semantic Scholar.

- Solid phase peptide synthesis: New resin and new protecting group. (n.d.). CORE.

- An overview of chemical synthesis of antiviral peptides. (2021). ThaiScience.

- AEATF Solid Pour Protocol Science & Ethics Review. (n.d.). EPA.

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2023). PubMed. Available at: [Link]

- New Protocol for Efficient N-Chlorinations of Amides and Carbam

-

Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H ... (n.d.). PMC. Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Deprotection methods for 2,2,2-trifluoroethyl carbamates

Application Note: Selective Deprotection of 2,2,2-Trifluoroethyl (Tfe) Carbamates

Abstract

The 2,2,2-trifluoroethyl (Tfe) carbamate is a specialized amine protecting group that offers a unique orthogonality profile in organic synthesis. Distinguished by the electron-withdrawing trifluoromethyl (

Strategic Rationale & Mechanistic Insight

Why Use Tfe Carbamates?

The Tfe group (

-

Acid Stability: It survives harsh acidic conditions (e.g., neat TFA, HCl/dioxane) used to remove Boc or tert-butyl esters.

-

Hydrogenation Stability: It remains intact during Pd/C-catalyzed hydrogenolysis, allowing selective removal of Cbz or Benzyl groups.

-

Reductive Stability: Unlike the related Troc (2,2,2-trichloroethyl) group, Tfe is inert to Zinc/Acetic acid reduction.

The Fluorine Effect (Mechanistic Basis)

The lability of the Tfe carbamate under basic conditions is driven by the strong inductive effect ($ -I $) of the trifluoromethyl group.

-

Electrophilicity: The

group pulls electron density away from the oxygen, and subsequently the carbonyl carbon, making it more susceptible to nucleophilic attack ( -

Leaving Group Ability: The pKa of 2,2,2-trifluoroethanol is ~12.4, compared to ~16 for ethanol. This makes the trifluoroethoxide anion (

) a significantly better leaving group during the tetrahedral collapse.

Visualizing the Deprotection Pathway

The following diagram illustrates the base-mediated hydrolysis mechanism, highlighting the critical tetrahedral intermediate.

Figure 1: Mechanism of Base-Mediated Hydrolysis of Tfe Carbamates.

Experimental Protocols

Method A: Mild Basic Hydrolysis (Standard Protocol)

This is the most reliable method for Tfe removal. It is mild enough to preserve epimerizable centers in many peptide substrates but strong enough to cleave the activated carbamate.

Reagents:

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

-

Solvent System: THF/Water or Methanol/Water (typically 3:1 or 4:1).

Protocol:

-

Preparation: Dissolve the Tfe-protected amine (1.0 equiv) in THF (0.1 M concentration).

-

Reagent Addition: Add an aqueous solution of LiOH (2.0 – 4.0 equiv).

-

Note: If solubility is an issue, add Methanol to create a homogeneous single phase.

-

-

Reaction: Stir at Room Temperature (20–25 °C) .

-

Monitoring: Monitor via TLC or LC-MS. Reaction is typically complete within 2–6 hours.

-

Optimization: If the reaction is sluggish, heat gently to 40–50 °C.

-

-

Workup:

-

Dilute with EtOAc or DCM.

-

Wash with water and brine.

-

Dry over

and concentrate. -

Purification: The byproduct (trifluoroethanol) is volatile (bp 74 °C) and water-soluble, making it easy to remove during evaporation or aqueous wash.

-

Method B: Nucleophilic Transamination (Alternative)

For substrates sensitive to aqueous base (e.g., containing hydrolyzable esters), use a non-aqueous nucleophilic approach.

Reagents:

-

Hydrazine hydrate (

) or concentrated Ammonia. -

Solvent: Ethanol or Methanol.

Protocol:

-

Dissolve substrate in EtOH (0.1 M).

-

Add Hydrazine hydrate (5–10 equiv).

-

Heat to reflux (60–70 °C) for 4–12 hours.

-

Note: This method may convert the Tfe group into a semicarbazide byproduct; ensure the free amine can be separated from hydrazide side products.

Orthogonality & Selection Guide

The following table compares Tfe with other common carbamates to assist in protection strategy design.

| Protecting Group | Structure | Cleavage Condition | Stability (Resistant To) | Orthogonal To Tfe? |

| Tfe | Mild Base (LiOH, NaOH) | Acid, Hydrogenolysis, Zn reduction | N/A | |

| Boc | Acid (TFA, HCl) | Base, Hydrogenolysis, Reduction | Yes | |

| Cbz (Z) | Hydrogenolysis ( | Acid, Mild Base | Yes | |

| Fmoc | Base (Piperidine) | Acid, Hydrogenolysis | Partial (Both base labile) | |

| Troc | Zn / Acetic Acid | Acid, Mild Base | Yes |

Decision Logic:

-

Choose Tfe if you need to remove Boc (Acid) and Cbz (Hydrogenation) elsewhere in the molecule before deprotecting this amine.

-

Avoid Tfe if the molecule contains base-sensitive esters (e.g., methyl esters) that must be preserved, unless carefully controlled titration is used.

Troubleshooting & Optimization

-

Incomplete Cleavage: If the reaction stalls at RT, switch to Cs2CO3 in Methanol at 50 °C. The Cesium cation often enhances solubility and nucleophilicity.

-

Side Reactions: If the substrate contains other esters (methyl/ethyl), LiOH will hydrolyze them. In this case, consider TBAF (Tetrabutylammonium fluoride) in THF.[1][2][3] The fluoride ion can act as a base/nucleophile to cleave the Tfe group similar to silyl ethers, driven by the formation of strong Si-F bonds if silyl groups are present, or simply by the high basicity of "naked" fluoride.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

- Barnett, D. R., et al. "The 2,2,2-Trifluoroethyl Group: A distinct protecting group." Journal of Organic Chemistry. (Foundational work on fluoro-alkyl protecting groups).

- Sargent, M. V. "Cleavage of 2,2,2-trifluoroethyl ethers and carbamates." Journal of the Chemical Society, Perkin Transactions 1.

-

Master Organic Chemistry. "Amine Protection and Deprotection: Carbamates." [Link]

-

ResearchGate. "Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trifluoroethyl- Protecting Groups." [Link]

Sources

"2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" in the synthesis of heterocyclic compounds

Application Note: 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate Subtitle: A Bench-Stable Isocyanate Surrogate for the Modular Synthesis of Tetrahydropyranyl Ureas

Executive Summary

In modern medicinal chemistry, the tetrahydro-2H-pyran-4-yl (oxan-4-yl) moiety is a privileged pharmacophore, widely employed to improve the metabolic stability and water solubility of lipophilic drug candidates (e.g., kinase inhibitors). Traditionally, installing this group as a urea functionality requires 4-isocyanatotetrahydro-2H-pyran , a reagent that is moisture-sensitive, expensive, and hazardous (sensitizer).

This guide profiles 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate as a superior, robust alternative. By leveraging the unique electronic properties of the trifluoroethyl (TFE) group, this reagent acts as a "blocked isocyanate," enabling the synthesis of unsymmetrical ureas under mild conditions without the handling risks associated with volatile isocyanates or the harshness of phosgene equivalents.

Scientific Rationale & Mechanism

The "Fluorine Effect" in Carbamate Activation

Standard carbamates (e.g., methyl or ethyl) are generally unreactive toward amines at moderate temperatures. However, the introduction of fluorine atoms in the 2,2,2-trifluoroethyl group dramatically alters the reactivity profile.

-

Inductive Withdrawal (-I Effect): The CF₃ group pulls electron density away from the ether oxygen, which in turn withdraws density from the carbonyl carbon. This makes the carbonyl center significantly more electrophilic than in non-fluorinated analogs.

-

Leaving Group Ability: The pKa of 2,2,2-trifluoroethanol (TFE) is approximately 12.4 , compared to 16.0 for ethanol. This makes the TFE anion (

) a much better leaving group, facilitating nucleophilic acyl substitution by a second amine.

Reaction Pathway

The synthesis proceeds via an addition-elimination mechanism. Unlike phenyl carbamates, which can sometimes lead to side reactions, TFE carbamates are generally chemoselective and inert to flash chromatography, allowing for purification before the final coupling step.

Figure 1: Mechanistic pathway for urea formation using TFE carbamates. The increased acidity of TFE drives the equilibrium forward.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Objective: To synthesize 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate from 4-aminotetrahydropyran.

Materials:

-

4-Aminotetrahydropyran (1.0 equiv)

-

2,2,2-Trifluoroethyl chloroformate (1.1 equiv) OR Bis(2,2,2-trifluoroethyl) carbonate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Setup: Charge a round-bottom flask with 4-aminotetrahydropyran (10 mmol) and DCM (50 mL). Cool to 0°C under an inert atmosphere (

). -

Base Addition: Add TEA (12 mmol) dropwise.

-

Acylation: Add 2,2,2-trifluoroethyl chloroformate (11 mmol) dropwise over 15 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; amine spot should disappear).

-

Workup: Quench with water (30 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

.[1][2] -

Purification: Concentrate in vacuo. The product usually solidifies. Recrystallize from hexanes/EtOAc if necessary.

Protocol B: General Urea Coupling (The "Smart" Coupling)

Objective: To react the TFE carbamate with a secondary amine (e.g., a piperazine derivative) to form the urea.

Materials:

-

2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate (1.0 equiv)

-

Secondary Amine (Nucleophile) (1.0–1.2 equiv)

-

Solvent: DMSO or Acetonitrile (MeCN)

-

Base: DIPEA (1.0 equiv) – Optional, only if using amine salts.

Step-by-Step:

-

Dissolution: Dissolve the TFE carbamate (1.0 mmol) and the secondary amine (1.1 mmol) in DMSO (2 mL).

-

Heating:

-

Method A (Conventional): Heat to 80°C–100°C for 4–12 hours.

-

Method B (Microwave): Irradiate at 100°C–120°C for 20–40 minutes.

-

-

Monitoring: Monitor by LC-MS. The TFE carbamate peak (MW ~227) should convert to the urea mass.

-

Workup:

-

For DMSO: Dilute with water/EtOAc. The product often precipitates if hydrophobic.

-

For MeCN: Evaporate solvent and load directly onto silica.[1]

-

-

Purification: Flash chromatography (MeOH/DCM gradient).

Comparative Data: Leaving Group Efficiency

The choice of the trifluoroethyl group is not arbitrary. The table below compares common carbamate activation groups used in heterocyclic synthesis.

| Leaving Group (OR) | pKa of ROH | Reactivity | Stability | Comments |

| Methoxy (-OMe) | 15.5 | Low | High | Requires high temp (>150°C) or strong catalysis. |

| Phenoxy (-OPh) | 10.0 | High | Moderate | Phenol by-product is toxic and hard to remove; prone to hydrolysis. |

| 4-Nitrophenoxy | 7.1 | Very High | Low | Unstable on bench; significant background hydrolysis. |

| 2,2,2-Trifluoroethoxy | 12.4 | Optimal | High | "Goldilocks" zone: Stable solid, reacts cleanly at 80°C. |

Strategic Workflow Diagram

This diagram illustrates the decision matrix for choosing the TFE carbamate route over traditional isocyanate chemistry.

Figure 2: Decision matrix comparing Isocyanate vs. TFE Carbamate routes.

References

-

Matsumura, Y., et al. (2000).[1][4] "A New Method for Synthesis of Unsymmetrical Ureas Using Electrochemically Prepared Trifluoroethyl Carbamates." The Journal of Organic Chemistry, 65(5), 1549–1551.

-

Ghodsinia, S. S. E., & Akhlaghinia, B. (2016).[5] "A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives."[5] Phosphorus, Sulfur, and Silicon and the Related Elements, 191(3).

-

Knölker, H. J., et al. (1995). "A Novel Method for the Synthesis of Isocyanates and Ureas from Amines." Angewandte Chemie International Edition, 34(22), 2497.

-

Greene, T. W., & Wuts, P. G. M. "Protecting Groups in Organic Synthesis." (Contextual reference for carbamate stability).

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]

- 3. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction conditions for "2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" synthesis

Technical Support Center: Synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of carbamate chemistry to help you navigate experimental challenges and optimize your reaction conditions.

Recommended Synthetic Protocol

The synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is most reliably achieved via the reaction of 4-aminooxane (tetrahydro-2H-pyran-4-amine) with a suitable electrophilic carbonyl source, such as 2,2,2-trifluoroethyl chloroformate. This method is direct, generally high-yielding, and proceeds under mild conditions.

Experimental Workflow: General Procedure

Caption: General experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminooxane (1.0 eq.) and a suitable non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2-1.5 eq.).

-

Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add 2,2,2-trifluoroethyl chloroformate (1.0-1.1 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. The formation of a salt precipitate (e.g., triethylammonium chloride) is typically observed.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction shows low or no conversion of the starting 4-aminooxane. What are the potential causes?

Possible Causes & Solutions:

-

Poor Quality of 2,2,2-trifluoroethyl chloroformate: Chloroformates are highly sensitive to moisture and can hydrolyze over time, leading to reduced reactivity.

-

Solution: Use a fresh bottle of the reagent or material from a recently opened container. If the quality is suspect, consider generating it fresh from 2,2,2-trifluoroethanol and phosgene (or a phosgene equivalent like triphosgene), though this requires stringent safety precautions[1].

-

-

Insufficient or Inappropriate Base: The reaction generates hydrochloric acid (HCl), which must be neutralized. If the base is too weak or used in insufficient quantity, the amine starting material will be protonated to its non-nucleophilic ammonium salt, halting the reaction.

-

Solution: Ensure you are using at least 1.1 equivalents of a suitable tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Using a slight excess (1.2-1.5 eq.) can be beneficial.

-

-

Presence of Water: Moisture in the solvent or on the glassware will rapidly decompose the chloroformate reagent.

-

Solution: Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under a dry, inert atmosphere (N₂ or Ar).

-

-

Low Reaction Temperature: While the initial addition is performed at 0 °C to control exothermicity, some reactions may require warming to room temperature or even gentle heating to proceed to completion.

-

Solution: If TLC/LC-MS analysis shows the reaction has stalled at room temperature after several hours, consider gently heating the mixture to 35-40 °C.

-

Q2: My TLC/LC-MS analysis shows the formation of multiple side products. What are they and how can I avoid them?

Possible Side Products & Mitigation Strategies:

-

Urea Formation: If the chloroformate reagent is contaminated with phosgene, or if it decomposes, it can react with two equivalents of the amine to form a symmetrical urea byproduct (N,N'-bis(oxan-4-yl)urea).

-

Solution: Use high-purity chloroformate. Adding the chloroformate slowly to the amine solution (inverse addition is not recommended) ensures the amine is not in large excess relative to the electrophile at any point, minimizing this side reaction.

-

-

Bis(2,2,2-trifluoroethyl) carbonate: This can form from the decomposition of the chloroformate. It is generally less reactive and may remain as an impurity.

-

Solution: Proper storage and handling of the chloroformate are key. Purification by column chromatography should effectively remove this byproduct.

-

-

Unwanted reaction with solvent: If using a nucleophilic solvent, it might compete with the desired amine.

-

Solution: Stick to non-nucleophilic, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

-

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low-yield reactions.